molecular formula C24H24ClN3O2 B452983 2-Amino-4-[5-[(4-chloro-3-methylphenoxy)methyl]furan-2-yl]-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile

2-Amino-4-[5-[(4-chloro-3-methylphenoxy)methyl]furan-2-yl]-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile

Cat. No.: B452983
M. Wt: 421.9g/mol
InChI Key: YNAAXFGAXIJPTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-4-[5-[(4-chloro-3-methylphenoxy)methyl]furan-2-yl]-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a furan ring, a chlorinated phenyl group, and a hexahydrocyclooctapyridine core, making it an interesting subject for chemical and pharmacological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-[5-[(4-chloro-3-methylphenoxy)methyl]furan-2-yl]-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile typically involves multiple steps, including the formation of the furan ring, chlorination of the phenyl group, and cyclization to form the hexahydrocyclooctapyridine core. Common reagents used in these reactions include ammonium acetate, acetic acid, and various chlorinating agents .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-[5-[(4-chloro-3-methylphenoxy)methyl]furan-2-yl]-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to reduce nitro groups to amines or other functional group transformations.

    Substitution: Halogen atoms can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery.

    Medicine: It could be investigated for its potential therapeutic effects, particularly in the treatment of diseases where its molecular structure may be beneficial.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions

Mechanism of Action

The mechanism of action of 2-Amino-4-[5-[(4-chloro-3-methylphenoxy)methyl]furan-2-yl]-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in various biological pathways. The exact mechanism would depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other substituted pyridines and furans, such as 2-chloro-3-amino-4-methylpyridine and various polysubstituted furans .

Uniqueness

What sets 2-Amino-4-[5-[(4-chloro-3-methylphenoxy)methyl]furan-2-yl]-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile apart is its unique combination of functional groups and ring structures.

Properties

Molecular Formula

C24H24ClN3O2

Molecular Weight

421.9g/mol

IUPAC Name

2-amino-4-[5-[(4-chloro-3-methylphenoxy)methyl]furan-2-yl]-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile

InChI

InChI=1S/C24H24ClN3O2/c1-15-12-16(8-10-20(15)25)29-14-17-9-11-22(30-17)23-18-6-4-2-3-5-7-21(18)28-24(27)19(23)13-26/h8-12H,2-7,14H2,1H3,(H2,27,28)

InChI Key

YNAAXFGAXIJPTI-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)OCC2=CC=C(O2)C3=C(C(=NC4=C3CCCCCC4)N)C#N)Cl

Canonical SMILES

CC1=C(C=CC(=C1)OCC2=CC=C(O2)C3=C(C(=NC4=C3CCCCCC4)N)C#N)Cl

Origin of Product

United States

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